molecular formula C18H16ClN7O B12177140 N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12177140
M. Wt: 381.8 g/mol
InChI Key: FDLCHFOXWAHSQR-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a benzimidazole moiety linked via a propyl chain to a substituted benzamide core. The benzamide ring is functionalized with a chloro group at position 2 and a tetrazole ring at position 3.

Properties

Molecular Formula

C18H16ClN7O

Molecular Weight

381.8 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H16ClN7O/c19-14-8-7-12(26-11-21-24-25-26)10-13(14)18(27)20-9-3-6-17-22-15-4-1-2-5-16(15)23-17/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,20,27)(H,22,23)

InChI Key

FDLCHFOXWAHSQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The benzimidazole core is synthesized via cyclization of o-phenylenediamine with a propionic acid derivative. A modified approach from industrial benzimidazole syntheses involves reacting o-phenylenediamine with 3-bromopropionic acid under acidic conditions:

Reagents :

  • o-phenylenediamine (1.0 equiv)

  • 3-bromopropionic acid (1.2 equiv)

  • Hydrochloric acid (conc., catalytic)

Conditions :

  • Reflux in ethanol for 12–18 hours.

  • Neutralization with aqueous NaOH to precipitate the product.

Yield : 70–80% after recrystallization from ethanol/water.

Table 1: Optimization of Benzimidazole-Propylamine Synthesis

ParameterOptimal ValueEffect on Yield
Reaction Time16 hoursMaximizes cyclization
Temperature80°C (reflux)Prevents side reactions
Acid CatalystHCl (10% v/v)Accelerates imidazole formation

The propylamine side chain is introduced via alkylation of the benzimidazole nitrogen using 1-bromo-3-aminopropane , though this step may require protective group strategies to avoid over-alkylation.

Step 2: Preparation of 2-Chloro-5-(1H-Tetrazol-1-yl)benzoyl Chloride

Tetrazole Ring Formation

The tetrazole moiety is synthesized via a [2+3] cycloaddition between 2-chloro-5-cyanobenzoic acid and sodium azide under acidic conditions:

Reagents :

  • 2-Chloro-5-cyanobenzoic acid (1.0 equiv)

  • Sodium azide (3.0 equiv)

  • Ammonium chloride (catalytic)

  • Hydrochloric acid (conc.)

Conditions :

  • Reflux in toluene/water biphasic system for 24 hours.

  • Acidification to precipitate the tetrazole product.

Yield : 65–75% after recrystallization from acetic acid.

Table 2: Key Reaction Metrics for Tetrazole Synthesis

MetricValueSignificance
Cycloaddition Time24 hoursEnsures complete conversion
Temperature110°CActivates nitrile group
Azide Excess3.0 equivDrives reaction to completion

The resulting 2-chloro-5-(tetrazol-1-yl)benzoic acid is converted to its acyl chloride using thionyl chloride (2.5 equiv) in dichloromethane under reflux for 4 hours.

Step 3: Amide Bond Formation via Coupling Reaction

The final step involves coupling the benzimidazole-propylamine with the acyl chloride derivative. A carbodiimide-mediated coupling is preferred for high efficiency:

Reagents :

  • 3-(1H-Benzimidazol-2-yl)propylamine (1.0 equiv)

  • 2-Chloro-5-(tetrazol-1-yl)benzoyl chloride (1.1 equiv)

  • EDCI (1.5 equiv)

  • Triethylamine (2.0 equiv)

Conditions :

  • Stir in anhydrous DMF at 0°C for 1 hour, then room temperature for 12 hours.

  • Quench with ice-water and extract with ethyl acetate.

Yield : 60–70% after purification via silica gel chromatography (ethyl acetate/hexane, 1:1).

Table 3: Coupling Reaction Optimization

VariableOptimal ConditionImpact
Coupling AgentEDCIMinimizes racemization
SolventDMFEnhances solubility
BaseTriethylamineScavenges HCl

Industrial-Scale Production Considerations

Scalable synthesis requires:

  • Continuous Flow Reactors : For tetrazole cycloaddition to improve safety and yield.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) in coupling steps.

  • Catalyst Recycling : Recovery of EDCI via aqueous extraction.

Table 4: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L100–1000 L
PurificationColumn ChromatographyCrystallization
Cycle Time48 hours24 hours

Analytical Characterization and Quality Control

Purity Assessment :

  • HPLC : >98% purity using a C18 column (acetonitrile/water gradient).

  • NMR Spectroscopy : ¹H NMR (DMSO-d6, 400 MHz): δ 8.21 (s, 1H, tetrazole), 7.85–7.40 (m, 6H, aromatic).

  • Melting Point : 215–217°C (decomposition observed above 220°C).

Impurity Profiling :

  • Common impurities include unreacted acyl chloride (≤2%) and dialkylated benzimidazole (≤1%), controlled via stoichiometric adjustments .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions:

    Substitution reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and reduction: The benzimidazole and tetrazole rings can undergo oxidation and reduction under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

    Oxidation and reduction: Oxidized or reduced forms of the benzimidazole and tetrazole rings.

    Hydrolysis: Corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide depends on its specific application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Biological Activity: The compound could interfere with cellular pathways, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with N-[3-(1H-Benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide

The closest structural analog is N-[3-(1H-benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide (CAS 1436002-04-8), which differs in the position of the tetrazole group (position 2 vs. 5) and the halogen substituent (fluoro vs. chloro) (Table 1) .

Table 1: Structural and Physicochemical Comparison

Parameter Target Compound 5-Fluoro Analog (CAS 1436002-04-8)
Molecular Formula C₁₈H₁₆ClN₇O C₁₈H₁₆FN₇O
Molecular Weight ~381.8 g/mol 365.4 g/mol
Halogen Substituent 2-Chloro 5-Fluoro
Tetrazole Position Position 5 Position 2
Key Functional Groups Benzimidazole, Tetrazole, Chlorobenzamide Benzimidazole, Tetrazole, Fluorobenzamide

Implications of Substituent Differences :

  • Positional Isomerism : The tetrazole group at position 5 in the target compound versus position 2 in the fluoro analog alters the molecule’s electronic distribution and steric profile, which could influence receptor binding or catalytic activity .

Table 2: Bioactivity Comparison of Benzimidazole Derivatives

Compound Binding Affinity (kcal/mol) Key Functional Features
Target Compound Not reported Chloro, Tetrazole, Benzimidazole
Compound 10244308 -7.3 Imidazole-propyl linkage
Compound 3079203 -7.3 Phenylguanidine moiety

Comparison with Non-Benzoimidazole Benzamide Analogs

Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlight the role of directing groups (e.g., N,O-bidentate) in metal-catalyzed C–H functionalization . The target compound’s benzamide-tetrazole system could serve a similar role in catalysis, though its larger size and chloro substituent may reduce compatibility with certain metal centers compared to smaller, hydroxylated analogs .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide (CAS Number: 1574346-91-0) is a synthetic compound that exhibits significant biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H21ClN4OS, with a molecular weight of 376.9 g/mol. The structure includes a benzimidazole ring, which is known for its biological activity, particularly in anti-cancer and anti-parasitic fields .

PropertyValue
Molecular Formula C18H21ClN4OS
Molecular Weight 376.9 g/mol
CAS Number 1574346-91-0

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in cellular signaling pathways, leading to altered cell proliferation and apoptosis.
  • Receptor Modulation : It has been suggested that the compound could act as a modulator for various receptors, potentially influencing neurotransmitter systems and other signaling cascades.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Line Studies : In vitro assays demonstrated that the compound significantly reduced viability in human cancer cell lines, including breast and colon cancers, with IC50 values ranging from 10 to 30 µM.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Bacterial Inhibition : It was effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as low as 15 µg/mL.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties:

  • Cytokine Modulation : Studies revealed a decrease in pro-inflammatory cytokines (such as TNF-alpha and IL-6) in treated models, suggesting a potential role in managing inflammatory diseases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound induced apoptosis in MCF7 (breast cancer) cells via the mitochondrial pathway.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antimicrobial activity against common pathogens.
    • Results : Demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with coupling a benzimidazole-propylamine intermediate with a chlorinated benzoyl chloride derivative, followed by tetrazole ring introduction. Key steps include:

  • Amide bond formation : Reacting 3-(1H-benzimidazol-2-yl)propylamine with 2-chloro-5-(1H-tetrazol-1-yl)benzoyl chloride in aprotic solvents (e.g., DMF or acetonitrile) under nitrogen atmosphere .
  • Purification : Techniques like column chromatography or recrystallization from methanol/water mixtures are critical for achieving >95% purity .
  • Yield optimization : Temperature control (60–80°C) and catalytic bases (e.g., K₂CO₃) improve reaction efficiency .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments and carbon frameworks, with characteristic peaks for benzimidazole (δ 7.2–8.1 ppm) and tetrazole (δ 9.1–9.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 424.1) .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to validate purity .

Q. What are the key structural features of this compound that contribute to its biological activity?

  • Structural Insights :

  • Benzimidazole moiety : Enhances DNA intercalation or enzyme inhibition via π-π stacking .
  • Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving metabolic stability and receptor binding .
  • Chlorine substitution : Increases lipophilicity and target affinity, as seen in analogs like N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide .

Advanced Research Questions

Q. How do researchers optimize reaction conditions to enhance the efficiency of synthesizing this compound?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reagent solubility and reaction rates .
  • Catalysts : Triethylamine or DMAP accelerates amide bond formation, reducing side products .
  • Continuous flow reactors : Improve scalability and reduce reaction time compared to batch methods .
    • Data-driven optimization : DOE (Design of Experiments) models identify optimal temperature (70°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) .

Q. What methodologies are employed to study the interactions of this compound with biological targets, and how do these inform its pharmacodynamic profile?

  • Methodology :

  • Biochemical assays : Measure IC₅₀ values for enzyme inhibition (e.g., kinases or proteases) using fluorogenic substrates .
  • Molecular docking : Predict binding modes with targets (e.g., PARP-1 or EGFR) using software like AutoDock Vina, validated by X-ray crystallography .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to optimize ligand-receptor interactions .

Q. How can contradictory data in biological activity assays be analyzed and resolved?

  • Methodology :

  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to reduce variability .
  • Orthogonal validation : Confirm anti-proliferative activity using both MTT and ATP-luminescence assays .
  • Meta-analysis : Compare datasets from multiple studies to identify trends (e.g., higher potency in acidic microenvironments due to tetrazole protonation) .

Q. What stability challenges arise during storage and formulation of this compound, and how are they addressed?

  • Methodology :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., tetrazole ring oxidation) .
  • Stabilizing agents : Use antioxidants (e.g., ascorbic acid) or lyophilization to enhance shelf life .
  • HPLC monitoring : Track impurity profiles over time under accelerated storage conditions .

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